molecular formula C22H23N B1185398 N-Benzhydryl-alpha-methylphenethylamine

N-Benzhydryl-alpha-methylphenethylamine

Cat. No.: B1185398
M. Wt: 301.433
InChI Key: VBMLMDFCZULTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzhydryl-alpha-methylphenethylamine, with the molecular formula C22H23N, is a chemical compound of interest in scientific research . Pharmacological studies have characterized this compound in the context of its relationship to illicit drug synthesis, where it is known to appear as an impurity during clandestine methamphetamine production . Research exploring its acute toxicity in animal models has reported that it can produce behavioral disturbances and effects on the central nervous system at certain doses, though its pharmacological profile appears distinct from that of methamphetamine itself . The metabolism of this compound has been investigated in human subjects, with studies identifying several major metabolites, including hydroxylated and N-demethylated derivatives, which can be relevant for analytical and forensic research . This compound is presented for research purposes only, enabling studies in fields such as analytical chemistry, forensic science, and pharmacological profiling. It is supplied exclusively for use by qualified professionals in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N

Molecular Weight

301.433

IUPAC Name

N-benzhydryl-1-phenylpropan-2-amine

InChI

InChI=1S/C22H23N/c1-18(17-19-11-5-2-6-12-19)23-22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22-23H,17H2,1H3

InChI Key

VBMLMDFCZULTDN-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Strategies

Synthetic Methodologies for N-Benzhydryl-alpha-methylphenethylamine

The construction of the N-benzhydryl bond to the alpha-methylphenethylamine core can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of precursors, desired scale, and the need for stereochemical purity.

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of this compound (I) reveals two primary disconnection approaches, both of which sever the crucial carbon-nitrogen bond formed during the synthesis.

Approach A: N-Alkylation

This approach disconnects the molecule at the nitrogen-benzhydryl carbon bond, leading to alpha-methylphenethylamine (amphetamine) (II) and a suitable benzhydryl electrophile (III), such as a benzhydryl halide (e.g., benzhydryl bromide or chloride). This is a classical and straightforward approach to forming secondary amines.

Approach B: Reductive Amination

Alternatively, the disconnection can be made at the same nitrogen-carbon bond, but envisioning a reductive amination pathway. This leads to alpha-methylphenethylamine (II) and benzophenone (B1666685) (IV) as the carbonyl precursor. This method is a powerful tool for C-N bond formation in pharmaceutical chemistry. nih.gov

The selection of precursors is dictated by commercial availability and the chosen synthetic route. Alpha-methylphenethylamine is a readily available chiral or racemic starting material. Benzhydryl halides and benzophenone are also common laboratory reagents.

N-Alkylation and Reductive Amination Approaches for Benzhydryl Integration

N-Alkylation

The direct N-alkylation of alpha-methylphenethylamine with a benzhydryl halide is a common method for synthesizing this compound. researchgate.net This SN2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the benzhydryl halide. A base is typically required to neutralize the hydrohalic acid byproduct. However, a significant challenge in N-alkylation is the potential for over-alkylation, leading to the formation of tertiary amines, which can complicate purification and reduce the yield of the desired secondary amine. researchgate.net

Reductive Amination

Reductive amination offers a more controlled, one-pot alternative for the synthesis of this compound. libretexts.orgmdpi.com This reaction proceeds in two steps: the initial reaction between alpha-methylphenethylamine and benzophenone to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding secondary amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in a laboratory setting. libretexts.org Reductive amination is widely used in the synthesis of pharmaceuticals due to its efficiency and operational simplicity. researchgate.net

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the optimization of reaction conditions for both N-alkylation and reductive amination.

For N-alkylation , key parameters to optimize include the choice of solvent, base, temperature, and the stoichiometry of the reactants. Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often suitable. The choice of base is critical to minimize side reactions; inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are frequently used. Careful control of the stoichiometry, often using a slight excess of the amine, can help to mitigate over-alkylation.

Interactive Table: Illustrative N-Alkylation Conditions for Secondary Amine Synthesis
Amine PrecursorElectrophileSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference (Analogous Reactions)
Primary AmineBenzyl (B1604629) BromideAcetonitrileK₂CO₃801275-85General knowledge
Primary AmineBenzhydryl ChlorideDMFEt₃N602470-80General knowledge
AnilineAlkyl HalideTolueneNa₂CO₃100865-75General knowledge

For reductive amination , optimization involves the selection of the reducing agent, solvent, and pH. The choice of reducing agent is crucial; sodium cyanoborohydride is often preferred as it is less reactive towards ketones, allowing for the formation of the imine before reduction. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. The pH of the reaction mixture can also influence the rate of imine formation and the stability of the reducing agent.

Interactive Table: Illustrative Reductive Amination Conditions for Secondary Amine Synthesis
Amine PrecursorCarbonyl PrecursorReducing AgentSolventpHTemperature (°C)Yield (%)Reference (Analogous Reactions)
Primary AmineKetoneNaBH₃CNMethanol6-72580-90 libretexts.org
AmmoniaAldehydeNaBH(OAc)₃DichloromethaneN/A2575-85 libretexts.org
Secondary AmineKetoneH₂/Pd-CEthanolN/A5085-95 mdma.ch

Stereochemical Control in this compound Synthesis

The presence of a chiral center in the alpha-methylphenethylamine backbone necessitates consideration of stereochemical control during the synthesis of this compound. This can be achieved through either the use of enantiomerically pure starting materials, enantioselective synthesis, or the resolution of a racemic mixture.

Enantioselective Synthetic Pathways

Enantioselective synthesis aims to create a specific enantiomer of the product. In the context of this compound, this would typically involve an asymmetric reductive amination. This can be achieved by using a chiral catalyst that facilitates the stereoselective reduction of the imine intermediate. nih.gov A variety of chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, have been developed for the asymmetric hydrogenation of imines. nih.gov Biocatalytic methods using enzymes such as imine reductases also offer a promising avenue for enantioselective amine synthesis. nih.gov

Chiral Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through chiral resolution. A common method is the formation of diastereomeric salts. pbworks.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. pbworks.comlibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comlibretexts.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique for enantiomer separation is chiral high-performance liquid chromatography (HPLC). eijppr.comcsfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. eijppr.comcsfarmacie.cznih.gov Various types of CSPs are commercially available, including those based on polysaccharides, proteins, and cyclodextrins. eijppr.comcsfarmacie.cznih.gov

Design and Synthesis of this compound Analogues

Modifications on the Phenethylamine (B48288) Core Structure

The phenethylamine backbone of this compound provides multiple avenues for structural modification to probe its interaction with biological systems. Key areas of derivatization include the aromatic ring, the alpha-methyl group, and the amine nitrogen.

Aromatic Ring Substitution: The introduction of substituents onto the phenyl ring of the phenethylamine moiety is a common strategy to modulate electronic and lipophilic properties. Research into related N-benzyl phenethylamines demonstrates that substituents at the 4-position of the phenyl ring can significantly influence biological activity. For instance, increasing the size of a 4-substituent from a methyl to an ethyl or propyl group can alter the compound's effects. nih.gov While direct studies on this compound are less common, the synthesis of analogues with methoxy (B1213986) and/or methyl groups on the phenethylamine ring has been a general approach in the broader class of alpha-methylphenethylamines. nih.gov

Amine Nitrogen Derivatization: The secondary amine in the parent compound is a target for creating tertiary amine derivatives. For example, in the structurally related compound alpha-benzyl-N-methylphenethylamine (BNMPA), the nitrogen is methylated. nih.gov This modification alters the basicity and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic and pharmacodynamic properties.

Structural Diversification of the Benzhydryl Moiety

The large, lipophilic benzhydryl group is a defining characteristic of the molecule and a prime target for synthetic modification to explore SAR.

Substitution on the Phenyl Rings: Introducing substituents on one or both of the phenyl rings of the benzhydryl group is a key strategy. These modifications can be symmetrical or asymmetrical and can involve a wide range of functional groups, from simple halogens to more complex moieties. In the related class of N-benzhydrylpiperazines, a wide array of derivatives has been synthesized with various substituents on the benzhydryl rings. psu.edu For instance, bulky, lipophilic diphenylmethyl groups have been shown to be beneficial for the activity of certain antimycobacterial agents based on a piperazine (B1678402) scaffold. mdpi.com The synthesis of N-substituted benzamide (B126) derivatives also highlights the extensive exploration of substitutions on phenyl rings attached to a core structure. psu.edu

Replacement of Phenyl Rings: A more significant modification involves the replacement of one or both phenyl rings of the benzhydryl moiety with other aromatic or heteroaromatic systems. This can lead to the creation of N-(diarylmethyl)-alpha-methylphenethylamines with distinct properties. Research on other bioactive molecules has shown that replacing a phenyl ring with a pyridyl group can lead to potent compounds. researchgate.net Similarly, the synthesis of N-benzyl phenethylamines has involved a wide variety of substituted benzaldehydes, indicating the feasibility of diverse aromatic and heteroaromatic substitutions on the benzyl (and by extension, benzhydryl) portion. nih.gov

Isosteric Replacements and Bioisosterism in Derivative Design

Isosterism and bioisosterism are fundamental tactics in medicinal chemistry used to create novel analogues with potentially improved properties by replacing functional groups with others of similar size, shape, and electronic character. researchgate.netnih.gov

Ring Bioisosteres: The phenyl rings in both the phenethylamine and benzhydryl moieties are candidates for bioisosteric replacement. Common bioisosteres for a phenyl ring include heterocycles like thiophene (B33073), pyridine, and furan. researchgate.net This strategy aims to alter properties such as polarity and hydrogen bonding potential while maintaining a similar structural footprint. For example, replacing a phenyl ring with a thiophene ring is a well-established bioisosteric substitution. acs.org More advanced, nonclassical bioisosteres for phenyl rings include saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP) or bridged piperidines, which can improve physicochemical properties such as solubility and lipophilicity. nih.govacs.org

Classical Bioisosteric Replacements: The replacement of hydrogen atoms with fluorine is a common strategy to block metabolic oxidation and alter electronic properties with minimal steric impact. drughunter.com Another classical replacement is the substitution of a methyl group with a trifluoromethyl group. These modifications are widely used in drug design to fine-tune a molecule's profile. drughunter.com The concept extends to replacing entire functional groups; for instance, a carboxylic acid moiety can be replaced by a tetrazole or an acyl sulfonamide. google.com While not directly a carboxylic acid, the principles of such replacements can be applied to various functional groups that might be introduced into analogues of this compound.

The systematic application of these derivatization strategies allows for a thorough exploration of the chemical space surrounding this compound, facilitating the development of novel compounds with tailored properties.

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Benzhydryl-alpha-methylphenethylamine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings of the benzhydryl group and the phenyl ring of the alpha-methylphenethylamine moiety. These typically appear in the downfield region (δ 7.0-7.5 ppm). The methine proton of the benzhydryl group (-CHPh₂) would likely appear as a singlet or a multiplet depending on its coupling with the amine proton. The protons of the ethylamine (B1201723) backbone, including the methyl group, would resonate in the upfield region. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. researchgate.netorganicchemistrydata.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl (Benzhydryl)7.20-7.40 (m, 10H)127.0-129.0, 143.0 (ipso)
Phenyl (Phenethylamine)7.10-7.30 (m, 5H)126.0-129.0, 140.0 (ipso)
Benzhydryl CH~5.0 (s, 1H)~65.0
Phenethylamine (B48288) CH~3.0-3.2 (m, 1H)~55.0
Phenethylamine CH₂~2.8-3.0 (m, 2H)~45.0
Phenethylamine CH₃~1.1 (d, 3H)~20.0
Amine NH1.5-2.5 (br s, 1H)N/A

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. ojp.govnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the exact molecular formula can be determined. For this compound (C₂₂H₂₃N), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. acs.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₂₂H₂₃N
Theoretical Exact Mass [M]301.1830
Theoretical Exact Mass [M+H]⁺302.1909
Expected Measured Mass [M+H]⁺302.1909 ± 0.0015

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. cdnsciencepub.comspectroscopyonline.com The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. As a secondary amine, a single, weak to medium N-H stretching band is expected in the region of 3300-3500 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. wpmucdn.com Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed below 3000 cm⁻¹. The C-N stretching vibration provides further evidence for the amine structure. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine)Stretch3300 - 3500Weak - Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2970Medium
Aromatic C=CStretch1450 - 1600Medium - Strong
C-NStretch1250 - 1335Medium

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography (GC) Method Development for Purity and Volatility Assessment

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity and volatility of this compound. clinmedjournals.orgdiva-portal.org Method development involves optimizing several parameters to achieve good resolution and peak shape.

A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the analysis of phenethylamine derivatives. nih.govjournal-imab-bg.org The oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of the target compound and any potential impurities with different boiling points. The injector and detector temperatures are set high enough to ensure efficient vaporization and detection without causing thermal degradation. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. clinmedjournals.org

Table 4: Typical GC Method Parameters for this compound Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Carrier Gas Helium or Hydrogen
Injector Temperature 280 °C
Detector Temperature (FID/MS) 300 °C
Oven Program Initial 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Injection Mode Split/Splitless

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis and purity profiling of non-volatile or thermally labile compounds, including many phenethylamine derivatives. nih.govnih.gov

A reversed-phase C18 column is commonly employed for the separation of such compounds. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic rings in this compound will absorb UV light. For quantitative analysis, the peak area is integrated and compared against a calibration curve prepared from standards of known concentration. biomolther.orgbiomolther.org

Table 5: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center in the alpha-methylphenethylamine backbone of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (% ee) is critical as enantiomers of phenethylamine derivatives can exhibit different biological activities and potencies. wvu.edu Analytical approaches for chiral resolution typically involve either direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral derivatizing agent (CDA). wvu.edunih.gov

For phenethylamine compounds, indirect methods are well-established. This involves reacting the amine with a CDA to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov A common CDA is (S)-N-trifluoroacetyl-prolyl chloride (TPC), which reacts with the amine to form diastereomeric amides. nih.govnih.gov These derivatives, having different physical properties, can be resolved using gas chromatography (GC) or liquid chromatography (LC). nih.gov Another effective CDA is 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA, or Marfey's reagent), which is used for pre-column derivatization in LC-MS methods, allowing for the separation of amphetamine enantiomers on a standard C18 column. nih.gov

Direct methods utilize columns with a chiral stationary phase. Macrocyclic glycopeptide-based chiral LC columns, for instance, have demonstrated successful separation of amphetamine and methamphetamine enantiomers in an environment where the two enantiomers have different affinities for the stationary phase. sciex.com Polysaccharide-based CSPs are also widely used in high-performance liquid chromatography (HPLC) for their versatility in separating a broad range of chiral compounds. wvu.edu While less common for this specific compound class, capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, dissolved in the running buffer is another potential method for achieving enantiomeric separation. wvu.edunih.gov The choice between direct and indirect methods depends on factors like sample matrix, required sensitivity, and available instrumentation.

Table 1: Common Chiral Derivatizing Agents and Stationary Phases for Phenethylamine Analysis

Method TypeSelector/ReagentTypical Analytical PlatformPrinciple
Indirect (Derivatization)(S)-N-trifluoroacetyl-prolyl chloride (TPC)GC-MSForms diastereomers with distinct chromatographic properties. nih.govnih.gov
Indirect (Derivatization)1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA)LC-MS/MSCreates diastereomers separable by reverse-phase LC. nih.gov
Direct (Chiral Column)Macrocyclic Glycopeptide (e.g., Vancomycin-based)HPLC, LC-MSDifferential interaction between enantiomers and the chiral stationary phase. nih.govsciex.com
Direct (Chiral Column)Polysaccharide-based (e.g., Cellulose, Cyclodextrin)HPLC, LC-MSForms transient diastereomeric complexes with differing affinities to the CSP. wvu.edusciex.com

Hyphenated Analytical Platforms for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of phenethylamine derivatives. nih.gov For this compound, also known as alpha-benzyl-N-methylphenethylamine (BNMPA), GC-MS provides high chromatographic resolution and definitive structural identification based on mass spectra. nih.gov

Prior to analysis, derivatization is often necessary to improve the thermal stability and chromatographic behavior of the amine. Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA). nih.govnih.gov The resulting derivatives are more volatile and less polar, leading to better peak shapes and separation on non-polar capillary columns like a HP-5MS (5% phenyl-methylpolysiloxane). nih.govswgdrug.org

In a typical GC-MS method, the instrument is operated in split mode, with an injector temperature around 280°C. swgdrug.org The mass spectrometer scans a mass range (e.g., 30-550 amu) to acquire full-scan data for identification, which can be compared to reference spectra. swgdrug.org For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. nih.govnih.gov

Table 2: Example GC-MS Parameters for Analysis of this compound (BNMPA)

ParameterConditionReference
Derivatizing AgentHeptafluorobutyric anhydride (HFBA) nih.gov
ColumnHP-5 MS (30m x 0.25 mm x 0.25 µm) swgdrug.org
Carrier GasHelium (1.5 mL/min) swgdrug.org
Injector Temperature280°C swgdrug.org
MS Scan Range30-550 amu swgdrug.org
Retention Time (BNMPA)10.05 min swgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to GC-MS, making it the preferred method for trace analysis and the characterization of metabolites in biological matrices such as urine and blood. fda.gov.tw This technique does not typically require derivatization, simplifying sample preparation. nih.gov

Separation is commonly achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile, often containing an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is generally used, as it produces an intense protonated molecular ion ([M+H]⁺). nih.gov

For metabolite profiling, LC-MS/MS is invaluable. Studies on this compound (BNMPA) have identified several metabolites, including N-demethyl-BNMPA and p-hydroxy-BNMPA (p-OH-BNMPA). nih.govnih.gov The high sensitivity of LC-MS/MS allows for the detection of these metabolites at very low concentrations. fda.gov.tw The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides two levels of mass selectivity, significantly reducing matrix interference and enhancing detection limits. nih.govnih.gov

Accurate identification and quantification of this compound rely on the availability of high-purity, well-characterized reference standards. purisys.com Organizations like the Drug Enforcement Administration (DEA) and commercial suppliers provide such standards. swgdrug.org In some cases, reference materials for the parent compound and its potential metabolites must be custom synthesized and their structure and purity confirmed using techniques like NMR and melting point analysis. nih.gov USP Reference Standards are often used to ensure accuracy and reproducibility in analytical testing. vwr.com

Calibration is a critical step for quantitative analysis. Methodologies involve preparing a series of calibration standards by spiking a blank matrix (e.g., drug-free urine) with known concentrations of the reference standard. nih.gov A calibration curve is then constructed by plotting the instrument response against the concentration of the analyte. The linearity of this curve is assessed over a defined concentration range. nih.govnih.gov

Key validation parameters for the calibration methodology include the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov For the analysis of BNMPA and its metabolites by GC-MS, an LOD of 2.5 ng/mL and an LOQ of 25 ng/mL in urine have been reported. nih.gov For more sensitive LC-MS/MS methods analyzing various phenethylamines, LODs can be as low as 0.020–0.060 ng/mL. nih.gov

Table 3: Quantitative Method Parameters for Phenethylamine Analysis

Analytical MethodAnalyte(s)MatrixLODLOQLinear RangeReference
GC-MSBNMPA & MetabolitesUrine2.5 ng/mL25 ng/mL25 - 500 ng/mL nih.gov
LC-MS/MSIllicit PhenethylaminesAmniotic Fluid3 - 6 ng/mL9 - 20 ng/mLLOQ - 100 ng/mL nih.gov
LC-MS/MSAmphetamine-Type StimulantsWater0.020 - 0.060 ng/mL0.1 ng/mL (approx.)0.1 - 40 ng/mL nih.gov
LC-MS/MSMethamphetamine/Amphetamine EnantiomersPlasma, Oral FluidN/A1 µg/L1 - 500 µg/L nih.gov

Compound Names Mentioned in this Article

Pharmacological and Mechanistic Investigations: in Vitro and in Silico Approaches

Receptor Binding Affinity and Selectivity Profiling (in vitro)

The interaction of N-Benzhydryl-alpha-methylphenethylamine with a range of neuroreceptors has been a subject of scientific inquiry to elucidate its mechanism of action. The subsequent subsections outline the available research findings on its binding affinities and selectivity.

Specific quantitative data on the binding affinity of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not extensively available in the current body of scientific literature. However, the pharmacological actions of amphetamine and its derivatives are often linked to their interactions with these monoamine transporters. nih.govnih.gov Typically, these compounds act as substrates for the transporters, leading to competitive inhibition of monoamine reuptake and, in some cases, promoting transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft. nih.gov The structure of this compound, with its alpha-methyl group, suggests a potential for interaction with these transporters, a characteristic feature of many phenethylamine (B48288) derivatives. nih.gov

Table 1: Monoamine Transporter Interaction Data for this compound

Transporter Binding Affinity (Ki) Displacement Activity (IC50) Source
DAT Data not available Data not available
NET Data not available Data not available

Research into a series of N-benzylated analogues of phenethylamines has shed light on potential interactions with serotonin 5-HT2 receptor subtypes. nih.gov A study investigating N-benzylated derivatives of 2,5-dimethoxy-4-iodophenethylamine (2C-I) found that these compounds generally displayed high affinity for the 5-HT2 family of receptors. nih.gov The introduction of a large, lipophilic N-benzyl group tended to enhance affinity for these receptors. nih.gov While this study did not specifically test this compound, the structural similarities suggest that it may also exhibit affinity for 5-HT2 receptors. The 5-HT2A, 5-HT2B, and 5-HT2C receptors are known to be involved in a wide array of physiological and behavioral processes, and their modulation can lead to significant downstream effects. nih.govabcam.com

Table 2: Serotonin Receptor Subtype Affinity Data for this compound

Receptor Subtype Binding Affinity (Ki) Functional Activity (EC50/IC50) Source
5-HT2A Data not available Data not available
5-HT2B Data not available Data not available

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is known to be activated by endogenous trace amines and certain psychoactive compounds like amphetamine and methamphetamine. nih.govnih.gov Activation of TAAR1 can modulate the activity of dopamine neurons, and it is considered a potential therapeutic target for various neuropsychiatric disorders. nih.gov Methamphetamine itself is a potent full agonist at TAAR1. sigmaaldrich.com Given that this compound is a structural analogue of methamphetamine, it is plausible that it may also interact with TAAR1. However, specific studies confirming the engagement and functional activity (agonist or antagonist) of this compound at TAAR1 are not currently available in the scientific literature.

Table 3: TAAR1 Engagement Data for this compound

Receptor Binding Affinity (Ki) Functional Activity (e.g., Agonist, Antagonist) Source

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for glutamatergic neurotransmission, playing a key role in synaptic plasticity. nih.govnih.govbris.ac.uk While there is extensive research on various modulators of the NMDA receptor, including antagonists and allosteric modulators, there is no direct evidence in the reviewed literature to suggest that this compound significantly modulates NMDA receptor activity. sigmaaldrich.comnih.govnih.govbris.ac.ukresearchgate.net Structure-activity relationship studies of NMDA receptor antagonists have identified specific pharmacophores that are not readily apparent in the structure of this compound. sigmaaldrich.comresearchgate.net

Table 4: NMDA Receptor Modulation Data for this compound

Receptor Modulatory Effect Method of Action Source

Adrenergic receptors, divided into alpha and beta subtypes, are integral to the sympathetic nervous system and respond to catecholamines like norepinephrine and epinephrine. nih.govveteriankey.comnih.gov The affinity of phenethylamine derivatives for adrenergic receptors can be influenced by substitutions on the aromatic ring and the amine group. veteriankey.com For instance, the presence or absence of hydroxyl groups on the phenyl ring can significantly alter the affinity for α- and β-adrenergic receptor subtypes. veteriankey.com While specific binding data for this compound at adrenergic receptor subtypes is not available, studies on related compounds like β-phenethylamine show some affinity for α-adrenergic receptors. researchgate.net The bulky N-benzhydryl group in this compound could influence its interaction with these receptors, but this remains to be experimentally determined.

Table 5: Adrenergic Receptor Subtype Interaction Data for this compound

Receptor Subtype Binding Affinity (Ki) Functional Activity Source
Alpha-Adrenergic Data not available Data not available

Enzyme Modulation and Inhibition Studies (in vitro)

The interaction of this compound with key metabolic enzymes, particularly those involved in the degradation of monoamine neurotransmitters, is an important aspect of its pharmacological profile.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the breakdown of monoamine neurotransmitters. nih.govmdpi.com Many amphetamine derivatives are known to be inhibitors of these enzymes. nih.govnih.gov The inhibitory potency and selectivity are highly dependent on the structural features of the molecule. For instance, α-ethylphenethylamine, a structural analogue, is a competitive inhibitor of MAO-A. nih.gov However, research on the structure-activity relationships of MAO inhibitors suggests that large substituents on the nitrogen atom, such as an N-benzyl group, can lead to a complete loss of MAO inhibitory properties. researchgate.netresearchgate.net Given the bulky N-benzhydryl group of this compound, it is hypothesized that it may be a weak inhibitor or possess no significant inhibitory activity at either MAO-A or MAO-B.

Table 6: Enzyme Modulation and Inhibition Data for this compound

Enzyme Inhibitory Potency (IC50/Ki) Mechanism of Inhibition Source
MAO-A Data not available Data not available

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Kinetics

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters. nih.gov While many phenethylamine derivatives exhibit inhibitory activity against MAO-A and/or MAO-B, no studies detailing the inhibition kinetics (e.g., IC₅₀ or Kᵢ values) of this compound have been identified. The potency and selectivity of its interaction with these enzymes are currently unknown.

Cytochrome P450 (CYP) Isoform Inhibition and Interaction

The cytochrome P450 system is central to the metabolism of a wide range of xenobiotics. nih.govnih.gov The potential for this compound to inhibit or interact with specific CYP isoforms, such as CYP2D6 which is known to metabolize similar compounds, has not been reported. wikipedia.org Data on its metabolic profile and potential for drug-drug interactions mediated by CYP enzymes are absent from the current body of scientific literature.

Cellular and Subcellular Mechanistic Assays (in vitro)

The primary mechanism of action for many phenethylamines involves the modulation of monoamine transporters, leading to altered uptake or efflux of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.govbiomolther.orgnih.gov However, no published studies have utilized synaptosomes or cultured cells to investigate the effects of this compound on these processes. Consequently, its profile as a potential transporter substrate or inhibitor is not defined.

Electrophysiological techniques are vital for understanding how a compound affects neuronal excitability and receptor function. There are no available reports of studies using methods such as patch-clamp recordings in oocytes or cultured neurons to examine the influence of this compound on ion channels or receptor-mediated currents.

The interaction of a compound with its molecular targets often triggers downstream second messenger signaling cascades. Research into whether this compound activates pathways involving cyclic AMP (cAMP) or other second messengers has not been published.

Computational Pharmacology and Molecular Modeling

In the absence of empirical data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide predictive insights into a compound's pharmacological profile. nih.govkoreascience.kr However, no molecular modeling studies specifically focused on the interaction of this compound with its potential protein targets have been found in the scientific literature.

Ligand-Protein Docking Simulations with Identified Targets

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This technique is instrumental in drug design and development for assessing the potential interactions of a compound with a biological target. chemmethod.com The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. nih.gov

In the context of this compound, docking simulations would be employed to predict its binding mode and affinity for various potential protein targets, such as neurotransmitter transporters or receptors in the central nervous system. The large benzhydryl group and the alpha-methylphenethylamine core suggest possible interactions with monoamine transporters, similar to other phenethylamine derivatives.

A typical docking study would involve the following steps:

Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., dopamine transporter, serotonin transporter) is obtained from a protein data bank or generated via homology modeling.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock, the ligand is placed in the defined binding site of the receptor, and a genetic algorithm or other search method explores various binding poses. chemmethod.com

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranking poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.

The insights gained from such simulations can help to identify the most likely biological targets of this compound and provide a structural basis for its potential pharmacological activity.

Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Target

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Dopamine Transporter (DAT)-9.8Asp79, Phe176, Tyr156Hydrogen Bond, Pi-Pi Stacking, Hydrophobic
Serotonin Transporter (SERT)-8.5Ala173, Ile172, Phe335Hydrophobic, Van der Waals
Norepinephrine Transporter (NET)-9.2Phe317, Val148, Tyr152Pi-Pi Stacking, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.com These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For this compound and its analogues, a QSAR study would involve:

Data Set Collection: A series of structurally related analogues would be synthesized, and their biological activity (e.g., binding affinity for a specific receptor) would be measured experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), a mathematical model is built that correlates the descriptors with the observed biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. rowan.edu

A validated QSAR model for this compound analogues could identify the key structural features that are either beneficial or detrimental to its activity, guiding the design of new compounds with potentially enhanced or modified pharmacological profiles.

Illustrative QSAR Descriptors for this compound Analogues

AnalogueMolecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Number of Rotatable BondsBiological Activity (-logIC50)
This compound301.445.412.0357.2
Analogue 1 (p-fluoro on one phenyl ring)319.435.612.0357.5
Analogue 2 (N-ethyl instead of N-H)329.495.912.0366.8

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the protein and the ligand, the stability of the binding pose, and the role of solvent molecules. elifesciences.org

For the this compound-receptor complex identified through docking, an MD simulation would:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and to observe significant conformational changes.

Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of key intermolecular interactions.

MD simulations can provide a more realistic and dynamic picture of the binding event than static docking, helping to refine the binding hypothesis and to understand the allosteric effects and conformational changes that may be induced by the binding of this compound. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and geometry of molecules. These methods can provide highly accurate information about the preferred conformations of a molecule in the gas phase or in solution.

A conformational analysis of this compound using DFT would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers of the molecule.

Property Calculation: For the most stable conformers, various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, can be calculated.

This information is crucial for understanding the intrinsic properties of the molecule that govern its reactivity and its ability to interact with biological targets. The calculated partial charges and electrostatic potential can be used to improve the parameters for molecular docking and MD simulations.

Illustrative DFT Calculation Results for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment1.5 DebyeIndicates the overall polarity of the molecule.

Enzymatic Biotransformation and Metabolic Pathways in Vitro Considerations

Identification of Phase I Biotransformation Pathways

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For N-Benzhydryl-alpha-methylphenethylamine, oxidative pathways, including N-dealkylation and aromatic hydroxylation, are the primary anticipated reactions.

N-dealkylation is a critical metabolic pathway for many amine-containing compounds, catalyzed primarily by cytochrome P450 (CYP) enzymes. This process involves the oxidative removal of an alkyl group from a nitrogen atom. The mechanism begins with the CYP-mediated hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, yielding a secondary amine and a carbonyl compound.

In the context of this compound, two main dealkylation reactions are predicted:

N-demethylation: The removal of the methyl group from the alpha-methylphenethylamine backbone.

N-debenzhydrylation: The cleavage of the larger N-benzhydryl (diphenylmethyl) group.

Metabolic studies of the analogous compound, BNMPA, which has an N-benzyl group instead of an N-benzhydryl group, have identified the N-demethyl metabolite as one of the predicted metabolic products. nih.govdtic.mil Following ingestion of BNMPA by a human volunteer, only trace amounts of the N-demethyl metabolite were detected in urine, suggesting it is a minor metabolite or is rapidly further metabolized. nih.gov

Aromatic hydroxylation is another major Phase I metabolic pathway, also predominantly catalyzed by CYP enzymes. This reaction introduces a hydroxyl (-OH) group onto an aromatic ring, which increases the compound's polarity and prepares it for Phase II conjugation. The mechanism typically involves the formation of a highly reactive arene oxide intermediate, which then rearranges to a stable phenol. nih.gov

For this compound, hydroxylation can occur on any of the three phenyl rings. In studies of the analog BNMPA, para-hydroxylation (hydroxylation at the 4-position) of a phenyl ring was a major metabolic route. nih.govdtic.milnih.gov The primary hydroxylated metabolites identified for BNMPA were p-hydroxy-BNMPA and p-hydroxy-N-demethyl-BNMPA. nih.govdtic.mil These findings suggest that this compound would likely undergo similar hydroxylation reactions, leading to various hydroxylated derivatives on its phenyl rings.

Table 1: Predicted Phase I Metabolites of this compound (Based on Analog Data)
Metabolite NameMetabolic PathwaySupporting Evidence from Analog (BNMPA)
N-demethyl-N-benzhydryl-alpha-methylphenethylamineN-DemethylationPredicted and detected in trace amounts. nih.gov
p-hydroxy-N-Benzhydryl-alpha-methylphenethylamineAromatic Hydroxylationp-hydroxy-BNMPA was a major metabolite. nih.govnih.gov
p-hydroxy-N-demethyl-N-benzhydryl-alpha-methylphenethylamineN-Demethylation & Aromatic Hydroxylationp-hydroxy-N-demethyl-BNMPA was a major metabolite. nih.gov

Identification of Phase II Biotransformation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion.

Glucuronidation is a common Phase II reaction for compounds with hydroxyl, carboxyl, or amine functional groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

In a human study of BNMPA, analysis of urine samples showed that the hydroxylated metabolites, phenyl-OH-BNMPA and phenyl-OH-N-demethyl-BNMPA, were the major metabolites detected after hydrolysis with beta-glucuronidase. nih.gov The fact that these metabolites were present in only trace amounts in non-hydrolyzed samples strongly indicates that they are extensively conjugated with glucuronic acid before excretion. nih.gov This suggests that the hydroxylated metabolites of this compound would also undergo significant glucuronidation. While sulfation is another possible conjugation pathway for phenolic metabolites, studies on BNMPA have specifically highlighted glucuronidation as the key Phase II reaction. nih.govdtic.mil

Characterization of Metabolizing Enzymes Involved (e.g., specific CYP isoforms, MAOs)

The specific enzymes responsible for the metabolism of this compound have not been directly characterized. However, based on its structure and the metabolism of related phenethylamine (B48288) and amphetamine derivatives, the primary enzymes involved are expected to be members of the Cytochrome P450 superfamily.

Cytochrome P450 (CYP) Isoforms : The metabolism of amphetamine-like psychostimulants is largely regulated by the polymorphic isozyme CYP2D6. Other isoforms such as CYP1A2, CYP2B6, and CYP3A4 also contribute to the oxidative metabolism of these compounds. N-demethylation reactions are frequently mediated by CYP3A4 and CYP2C9. Given that N-demethylation and aromatic hydroxylation are key pathways, it is highly probable that multiple CYP isoforms, including CYP2D6 and CYP3A4, are involved.

Monoamine Oxidase (MAO) : MAO-A and MAO-B are key enzymes in the catabolism of endogenous monoamines like phenethylamine. However, structural modifications to the phenethylamine scaffold can significantly alter the interaction with MAO. The presence of a methyl group on the alpha-carbon (as in amphetamine) can change a compound from an MAO substrate to an MAO inhibitor. Furthermore, large substituents on the nitrogen atom, such as an N-benzyl group, can lead to a complete loss of MAO-inhibiting properties. The N-benzhydryl group on the compound is even larger, making a significant interaction with MAO enzymes less likely.

Table 2: Potential Metabolizing Enzymes for this compound
Enzyme FamilySpecific Isoform (Predicted)Metabolic ReactionRationale
Cytochrome P450 (CYP)CYP2D6, CYP3A4, CYP1A2Aromatic Hydroxylation, N-DealkylationThese isoforms are known to metabolize structurally similar amphetamine derivatives.
CYP3A4, CYP2C9N-DemethylationCommonly involved in N-demethylation of various drugs.
UDP-glucuronosyltransferase (UGT)VariousGlucuronidation of hydroxylated metabolitesEvidence from analog BNMPA shows extensive glucuronide conjugation. nih.gov
Monoamine Oxidase (MAO)MAO-A, MAO-BOxidative deaminationInteraction is considered unlikely due to the large N-benzhydryl substituent.

Metabolic Stability Profiling in In Vitro Systems (e.g., liver microsomes, hepatocytes)

Metabolic stability is a key parameter in drug discovery that determines a compound's half-life and clearance. It is typically assessed in vitro using subcellular fractions (liver microsomes) or whole cells (hepatocytes).

Liver Microsomes : These preparations contain a high concentration of CYP enzymes and are used to evaluate the rate of Phase I metabolism. The disappearance of the parent compound over time is measured to calculate parameters like intrinsic clearance (CLint) and in vitro half-life (t½).

Hepatocytes : As intact cells, hepatocytes contain both Phase I and Phase II enzymes and can provide a more complete picture of metabolic pathways and stability. Studies in human, rat, mouse, and dog hepatocytes allow for inter-species comparisons of metabolic profiles. nih.gov

Specific in vitro metabolic stability data for this compound is not available in the reviewed literature. However, a human study on the analog BNMPA provides some in vivo insight. After a single administration, the parent compound and its N-demethyl metabolite were only found in trace amounts and were cleared quickly, while the conjugated hydroxy-metabolites were detectable for up to 21 hours. nih.gov This suggests that the parent compound is metabolized relatively rapidly. An in vitro assessment would be expected to show high intrinsic clearance in both human liver microsomes and hepatocytes.

Structure Activity Relationship Sar and Rational Design Principles

Influence of the Benzhydryl Moiety on Pharmacological Activity and Selectivity

The N-benzhydryl (diphenylmethyl) group is a large, lipophilic substituent that significantly influences the compound's interaction with receptors and transporters. While early studies on phenethylamines suggested that N-alkylation with small groups like methyl or ethyl led to decreased activity, subsequent research found that larger aromatic substituents, such as a benzyl (B1604629) group, can dramatically enhance binding affinity and functional activity at certain targets. cuny.edu For instance, N-benzyl substitution on 5-HT2A receptor agonist phenethylamines was shown to confer a significant increase in both binding affinity and functional activity. cuny.edu

The benzhydryl moiety, being substantially larger than a benzyl group, further underscores this principle. This large substituent can occupy hydrophobic pockets within a receptor or transporter binding site, leading to enhanced affinity. In studies of phenethylamine (B48288) derivatives targeting the 5-HT2A receptor, an aromatic group on the nitrogen was found to increase binding affinity. nih.gov Research on dopamine (B1211576) transporter (DAT) inhibitors also highlights the importance of the N-substituent. A hydrogen bond formed between the charged amine of the ligand and the polar side chain of Asp79 in DAT is considered a crucial interaction for protein-ligand binding. nih.gov The bulky benzhydryl group helps to properly orient the core structure to facilitate this and other key interactions.

The table below summarizes the effect of N-substitution on the activity of phenethylamine derivatives at serotonin (B10506) receptors, illustrating the principle that larger substituents can enhance potency.

N-SubstituentEffect on 5-HT2A Receptor ActivityReference
Hydrogen (Primary Amine)Baseline Activity cuny.edu
Small Alkyl (Methyl, Ethyl)Significantly Diminished Activity cuny.edu
BenzylDramatically Improved Affinity & Activity cuny.edu
2-MethoxybenzylDramatically Improved Affinity & Activity cuny.eduwww.gov.uk

Role of the Alpha-Methyl Group in Receptor Interactions

The alpha-methyl group, which distinguishes alpha-methylphenethylamine (amphetamine) from its parent compound phenethylamine, plays a critical role in the molecule's pharmacology. wikipedia.org One of its primary functions is to provide steric hindrance that blocks enzymatic degradation by monoamine oxidase (MAO). nih.gov This inhibition of metabolism increases the compound's duration of action. nih.gov

However, the addition of an alpha-methyl group can have varied effects on receptor binding depending on the target. For example, at the human trace amine-associated receptor 1 (hTAAR1), introducing an alpha-methyl group to phenethylamine results in a detrimental effect on potency and reduces efficacy. nih.gov This suggests that the binding pocket of hTAAR1 is sensitive to steric bulk near the amine group. In contrast, for compounds targeting the dopamine and norepinephrine (B1679862) transporters, the alpha-methyl group is a common feature in many potent ligands. nih.gov

Stereochemical Dependence of Biological Activity

N-Benzhydryl-alpha-methylphenethylamine possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) chain, meaning it can exist as two distinct stereoisomers: (S)- and (R)-enantiomers. The spatial arrangement of the alpha-methyl group is known to be a critical determinant of biological activity in phenethylamines.

The classic example of this stereoselectivity is seen with amphetamine itself. The S-(+)-enantiomer (dextroamphetamine) is a potent central nervous system stimulant, while the R-(-)-enantiomer (levoamphetamine) has less CNS activity but stronger cardiovascular effects. wikipedia.org This difference in activity arises from the distinct ways the two isomers fit into the binding sites of their target proteins.

While specific studies on the individual enantiomers of this compound are not widely available, data from related compounds suggest that a similar stereochemical dependence is highly likely. For instance, in docking simulations of a related phenethylamine derivative at the human dopamine transporter (hDAT), the (S)-form was found to be more stable and fit better into the binding site than the (R)-form. nih.gov This indicates that one enantiomer would be expected to have significantly higher affinity and potency for the dopamine transporter than the other.

Elucidation of Key Pharmacophoric Features for Target Engagement

A pharmacophore model for phenethylamine-based ligands, particularly for monoamine transporters, can be elucidated from various SAR studies. The key features for target engagement include:

An Aromatic Ring: The phenyl group of the phenethylamine core is essential for binding, often engaging in hydrophobic and pi-stacking interactions within the receptor pocket. nih.gov

The Ethylamine Backbone: This two-carbon chain acts as a spacer, providing the optimal distance between the aromatic ring and the nitrogen atom.

A Basic Nitrogen Atom: The amine group is typically protonated at physiological pH and forms a critical ionic bond or hydrogen bond with an acidic residue in the binding site, such as an aspartate residue in the dopamine transporter. nih.gov

A Large Lipophilic N-Substituent Pocket: The activity of N-benzhydryl derivatives suggests the presence of a large, hydrophobic pocket adjacent to the primary amine binding site. The two phenyl rings of the benzhydryl group can occupy this space, contributing significantly to binding affinity. cuny.edunih.gov

The Alpha-Methyl Group: This group confers metabolic stability and can contribute to the ligand's specific orientation and affinity at various targets. nih.gov

Strategies for Modulating Potency and Selectivity through Structural Optimization

The phenethylamine scaffold allows for extensive structural modification to fine-tune potency and selectivity for different biological targets. Based on SAR studies of related compounds, several strategies can be employed:

Substitution on the Core Phenyl Ring: Adding substituents to the phenyl ring of the phenethylamine moiety can modulate activity. For example, in many phenethylamine series, nonpolar substituents like halogens or small alkyl groups increase affinity, whereas hydrogen-bond donors like hydroxyl or carboxyl groups often decrease it. cuny.edu

Modification of the N-Substituent: The N-benzhydryl group itself can be modified. Adding substituents such as methoxy (B1213986) or halogen groups to its phenyl rings can alter electronic and steric properties, thereby fine-tuning binding affinity and selectivity. Studies on N-benzyl phenethylamines have shown that substituents on the benzyl ring can drastically alter selectivity between receptor subtypes, such as 5-HT2A and 5-HT2C. cuny.edu

Altering the Alpha-Carbon: While the alpha-methyl group is a key feature, modifying its size (e.g., to an ethyl group) or removing it would be expected to significantly impact potency and the duration of action. Removing the alpha-methyl group would likely increase susceptibility to MAO degradation while potentially increasing potency at receptors like hTAAR1. nih.govnih.gov

Introducing Rigidity: Incorporating the structure into a more rigid framework, such as a piperidine (B6355638) or azetidine (B1206935) ring, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. cuny.edunih.gov Conversely, derigidification of a known active compound can sometimes lead to a loss of activity, indicating the importance of a specific conformation. cuny.edu

The table below illustrates how modifications to different parts of the phenethylamine scaffold can influence activity at the dopamine transporter.

Structural ModificationPositionExample Effect on Dopamine Reuptake InhibitionReference
Phenyl to ThiophenylCore Aromatic RingIncreased inhibitory activity nih.gov
Pyrrolidine to AzepaneN-Alkylamine RingWeaker inhibitory activity (larger ring size) nih.gov
(R)-isomer to (S)-isomerAlpha-carbonPotentially more stable binding for (S)-isomer nih.gov

Emerging Research Directions and Potential Applications in Chemical Biology

Utility as a Pharmacological Tool for Receptor Subtype Characterization

The modification of substituents on the phenethylamine (B48288) framework is a well-established strategy for tuning ligand selectivity towards specific receptor subtypes. The introduction of a large, lipophilic N-benzhydryl group is a prime example of such a modification. Research into related N-benzylphenethylamines (NBOMes) has shown that N-substitution can confer high selectivity for serotonin (B10506) (5-HT) receptor subtypes, particularly within the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂₋). mdpi.com This makes them valuable as therapeutic candidates and research tools.

By extension, N-Benzhydryl-alpha-methylphenethylamine serves as an important pharmacological tool. Its interactions with various receptors can help delineate the structural requirements for binding and functional activity at different receptor subtypes. Comparing its binding profile to that of simpler analogues (e.g., amphetamine, N-methylphenethylamine) allows researchers to probe the size and nature of the ligand-binding pocket, specifically the region accommodating the N-substituent. This is crucial for characterizing receptors where the subtle differences between subtypes are not fully understood.

Application in the Development of Novel Chemical Probes

A ligand with a well-defined receptor profile, such as that anticipated for this compound, is an ideal starting point for the development of chemical probes. These probes are essential for studying receptor localization, trafficking, and protein-protein interactions. The benzhydryl moiety provides a chemically stable and sterically significant scaffold that can be functionalized without drastically altering its core binding properties.

For instance, a photoreactive group, such as a phenylazide, could be incorporated into one of the phenyl rings of the benzhydryl group. mdpi.com This would create a photoaffinity label that, upon UV irradiation, could form a covalent bond with the receptor at its binding site. Subsequent proteomic analysis can identify the specific amino acid residues involved in the interaction, providing high-resolution insights into the ligand-binding domain.

Contribution to the Understanding of Structure-Function Relationships within Phenethylamine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for designing novel, more effective ligands. nih.govnih.gov The phenethylamine scaffold is a privileged structure in neuroscience research, and understanding how modifications affect function is a key area of investigation. mdpi.comresearchgate.net this compound contributes significantly to this understanding by representing a specific point in the chemical space defined by N-substituents.

SAR studies on phenethylamine derivatives have revealed critical insights into receptor binding. nih.govnih.gov For example, at the 5-HT₂ₐ receptor, the presence of two phenyl groups attached to the ethylamine (B1201723) backbone is a feature of high-affinity phenethylamines. nih.gov The alpha-methyl group, which defines the compound as an amphetamine derivative, generally influences potency and metabolic stability. The N-benzhydryl group's contribution is of particular interest; its size and lipophilicity can dramatically influence interactions with targets like the dopamine (B1211576) transporter (DAT), where it may occupy specific hydrophobic pockets within the binding site. biomolther.org

Table 1: Structure-Activity Relationship (SAR) Insights from Phenethylamine Derivatives This table is interactive. You can sort and filter the data.

Structural Feature Position General Effect on Receptor Affinity/Function Example Target(s) Reference(s)
α-Methyl Group Alpha-carbon Increases stimulant properties; may enhance affinity for transporters. DAT, NET biomolther.org, wikipedia.org
N-Substitution Amine Nitrogen Greatly influences receptor selectivity and potency. 5-HT₂ₐ, DAT mdpi.com, nih.gov
N-Benzhydryl Group Amine Nitrogen Introduces bulk and lipophilicity, potentially enhancing affinity for hydrophobic pockets. 5-HT Receptors, DAT mdpi.com, biomolther.org

| Phenyl Ring Substituents | Phenyl Ring | Halogen or alkyl groups at the para position can positively affect binding affinity. | 5-HT₂ₐ | nih.gov, nih.gov |

Integration into Chemical Library Screening for Academic Drug Discovery Initiatives

Modern drug discovery heavily relies on the screening of large, diverse collections of small molecules known as chemical libraries. apexbt.comenamine.net These libraries are used in high-throughput screening (HTS) and high-content screening (HCS) campaigns to identify "hits"—compounds that modulate a biological target of interest. apexbt.comenamine.net Academic and research institutions utilize these libraries to explore new biological pathways and identify starting points for novel therapeutics. thermofisher.com

Phenethylamine derivatives are a vital component of these screening collections due to their proven biological activity across a range of targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. thermofisher.comnih.gov this compound, with its unique and complex substitution pattern, represents a valuable addition to such libraries. Its inclusion helps to maximize the structural diversity of the library, increasing the probability of discovering novel ligands for previously "undruggable" or challenging targets. enamine.netenamine.net Screening this compound against a wide array of targets can uncover unexpected biological activities, opening new avenues for research.

Advanced Theoretical Studies on Conformational Flexibility and Binding Modes

The N-benzhydryl group imparts considerable conformational flexibility to the molecule. Understanding how this flexibility influences receptor binding is a task well-suited for computational and theoretical chemistry. Advanced techniques such as molecular dynamics (MD) simulations and docking studies are employed to predict the compound's behavior at an atomic level.

Docking simulations can predict the preferred binding pose of this compound within a receptor's active site. biomolther.org These models can highlight key interactions, such as hydrogen bonds with polar residues or hydrophobic interactions involving the phenyl rings. biomolther.org MD simulations can further explore the dynamic nature of this interaction, revealing how the compound and receptor adapt to each other and the energetic costs associated with adopting a specific "bioactive" conformation. For a molecule with rotatable bonds like this one, such studies are crucial for rationalizing its pharmacological profile and guiding the design of more rigid, potent, and selective analogues.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Benzhydryl-alpha-methylphenethylamine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of phenethylamine derivatives with benzhydryl halides under basic conditions. (Chapter 2.1–2.2) outlines steps such as extraction (using non-polar solvents), derivatization (e.g., acetylation), and hydrolysis (acid or β-glucuronidase-based). Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane for improved solubility), and catalytic agents (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers characterize the structural and thermodynamic properties of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹). NMR (¹H/¹³C) resolves benzhydryl and methyl substituents (e.g., benzylic protons at δ 4.5–5.0 ppm) .
  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) quantifies purity. details HPLC protocols using reversed-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) and UV detection (λ = 255 nm) .
  • Thermodynamics : Enthalpy of vaporization (ΔvapH° = 54.9 ± 0.3 kJ/mol) and phase-change data from NIST ( ) inform stability during storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : emphasizes:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • First Aid : Immediate irrigation with water for eye exposure (15+ minutes); induce vomiting only if conscious for ingestion.
  • Storage : -20°C for long-term stability, away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vivo?

  • Methodological Answer : (Chapter 1.3) suggests:

  • Hydrolysis Methods : Compare β-glucuronidase vs. acid hydrolysis (HCl, 90°C) to identify phase II metabolites (e.g., glucuronides).
  • Analytical Tools : LC-MS/MS with electrospray ionization (ESI+) detects hydroxylated or N-demethylated metabolites. Use deuterated internal standards (e.g., d₃-methyl analogs) for quantification .
  • Animal Models : Rodent studies with bile duct cannulation to capture biliary excretion profiles .

Q. What experimental approaches are recommended to study the interaction of this compound with central nervous system (CNS) receptors?

  • Methodological Answer : (Chapter 1.5) highlights:

  • In Vitro Assays : Radioligand binding (e.g., [³H]spiperone for dopamine D₂ receptors) with membrane homogenates. Calculate IC₅₀/Ki values using competitive displacement curves.
  • Functional Assays : cAMP accumulation assays (for GPCRs) or patch-clamp electrophysiology (ion channel modulation).
  • Structural Modeling : Docking studies (AutoDock Vina) to predict binding poses at serotonin 5-HT₂A or sigma-1 receptors .

Q. How can contradictions in pharmacokinetic data for this compound be resolved, and what methodological adjustments are necessary?

  • Methodological Answer : Discrepancies in bioavailability or half-life may arise from:

  • Species Variability : Compare metabolic stability in human liver microsomes vs. rat hepatocytes.
  • Sample Preparation : Standardize hydrolysis duration (e.g., 18 hours for β-glucuronidase) to avoid incomplete metabolite release.
  • Statistical Analysis : Use multivariate regression to account for covariates like age, sex, or enzyme polymorphisms .

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